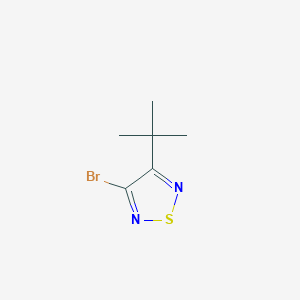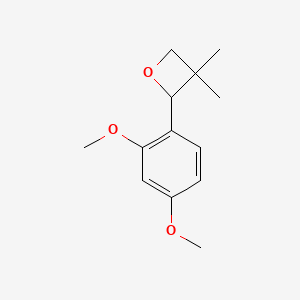
2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole is a heterocyclic organic compound. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features octyl and pentyl phenyl groups attached to the thiadiazole ring, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-octylbenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of purification techniques such as recrystallization or chromatography is essential to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Octylphenyl)-5-(4-heptylphenyl)-1,3,4-thiadiazole
- 2-(4-Octylphenyl)-5-(4-butylphenyl)-1,3,4-thiadiazole
- 2-(4-Octylphenyl)-5-(4-hexylphenyl)-1,3,4-thiadiazole
Uniqueness
2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole is unique due to its specific alkyl chain lengths (octyl and pentyl), which can influence its physical and chemical properties. These properties may affect its solubility, melting point, and reactivity, making it distinct from other similar compounds with different alkyl chain lengths.
Propiedades
Número CAS |
143388-67-4 |
|---|---|
Fórmula molecular |
C27H36N2S |
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
2-(4-octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C27H36N2S/c1-3-5-7-8-9-11-13-23-16-20-25(21-17-23)27-29-28-26(30-27)24-18-14-22(15-19-24)12-10-6-4-2/h14-21H,3-13H2,1-2H3 |
Clave InChI |
MMNCHGZXXSUVLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)

![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)



![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)

![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)

![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
